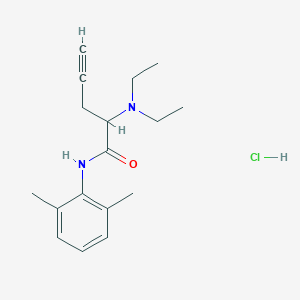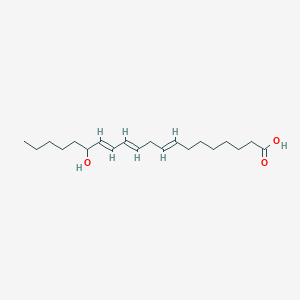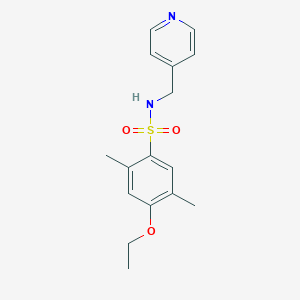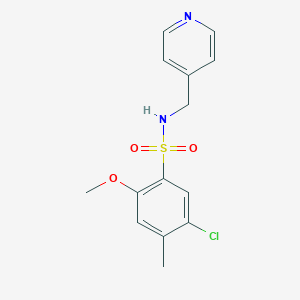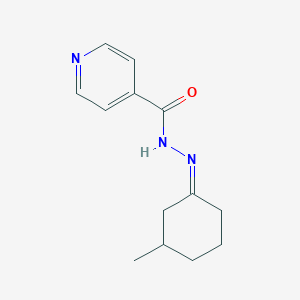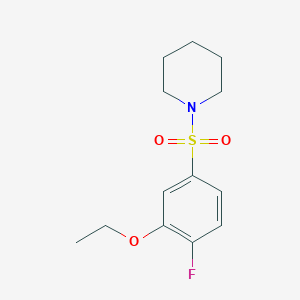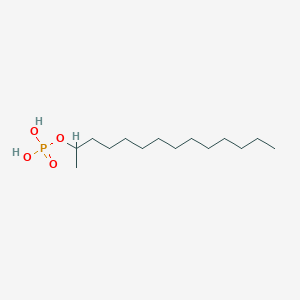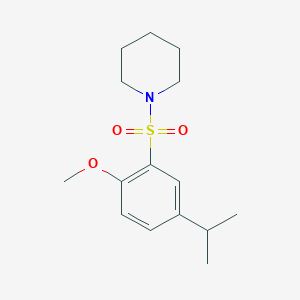
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as IPSM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. IPSM is a sulfonamide compound that has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body. 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to exhibit potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of pain and inflammation. It has also been found to exhibit anticonvulsant activity, suggesting that it may have potential applications in the treatment of epilepsy. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have potential anticancer activity, as it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether in lab experiments. For example, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is a relatively complex compound that requires a multistep synthesis process, which can be time-consuming and costly. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. One area of research is the development of new drugs based on 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. Researchers are currently exploring the potential of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether derivatives as potential drug candidates for the treatment of various diseases and conditions. Another area of research is the elucidation of the exact mechanism of action of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, which could provide valuable insights into its biological activity. Finally, researchers are also exploring the potential of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether as a tool for studying the role of certain enzymes and receptors in the body, which could lead to the development of new therapies for various diseases and conditions.
Synthesis Methods
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis process involves the reaction of 4-isopropylphenol with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride to form 4-isopropyl-2-(1-piperidinylsulfonyl)phenol. Finally, the compound is methylated using dimethyl sulfate to form 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether.
Scientific Research Applications
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential applications in the treatment of various diseases and conditions. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activity. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have potential applications in the treatment of cancer and neurodegenerative diseases.
properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-12(2)13-7-8-14(19-3)15(11-13)20(17,18)16-9-5-4-6-10-16/h7-8,11-12H,4-6,9-10H2,1-3H3 |
InChI Key |
VKXNLDWFMLGHOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




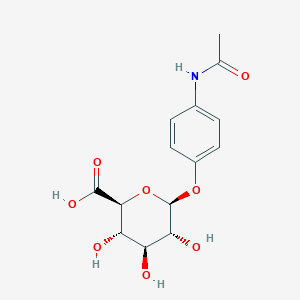
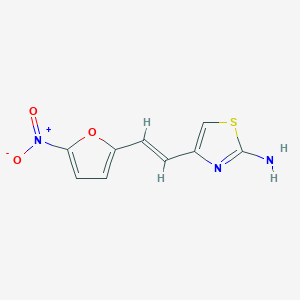
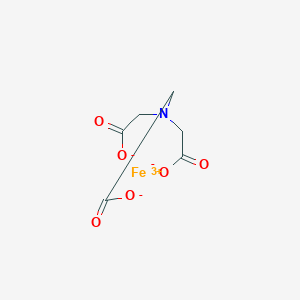
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
